molecular formula C6H6BrN3O B056094 5-Bromopyridine-3-carbohydrazide CAS No. 112193-41-6

5-Bromopyridine-3-carbohydrazide

货号: B056094
CAS 编号: 112193-41-6
分子量: 216.04 g/mol
InChI 键: VERXTAUONOFMLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型

莫斯卡替林会发生各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构并增强其药理特性至关重要。

常用试剂和条件

    氧化: 过氧化氢和高锰酸钾等常用氧化剂用于氧化莫斯卡替林,导致形成醌类和其他衍生物。

    还原: 硼氢化钠和氢化铝锂等还原剂用于还原莫斯卡替林,导致形成双苄基醇。

    取代: 使用卤化剂和烷基化剂等试剂进行涉及卤素、烷基和其他官能团的取代反应。

主要生成产物

从这些反应中产生的主要产物包括醌类、双苄基醇和各种取代衍生物。 这些产物已被研究用于其增强的生物活性及其潜在的治疗应用。

科学研究应用

莫斯卡替林在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域 .

化学

在化学领域,莫斯卡替林被用作研究双苄基衍生物的反应性和机理的模型化合物。 其独特的结构和反应性使其成为各种化学转化和合成研究的理想候选者。

生物学

在生物学研究中,莫斯卡替林因其抗癌特性而被广泛研究。 已显示它通过抑制Akt/NF-κB依赖性途径的尿激酶型纤溶酶原激活剂活性来抑制人肝细胞癌细胞的转移行为 . 此外,莫斯卡替林已证明具有通过AMPK激活和RAGE/NF-κB途径抑制来减轻神经退行性疾病中糖基化介导的损伤的潜力 .

医学

在医学领域,莫斯卡替林正在被研究作为潜在的化疗药物。 它已显示出通过JNK信号通路在人头颈部鳞状细胞癌细胞中诱导凋亡的有希望的结果 . 此外,莫斯卡替林抑制肿瘤血管生成和生长的能力使其成为癌症治疗的宝贵化合物 .

工业

在工业领域,通过组织培养技术进行的莫斯卡替林生物生产提供了潜在的商业利益。 莫斯卡替林的受控生产确保了用于医药和保健品应用的高质量植物化学物质的持续供应 .

相似化合物的比较

莫斯卡替林因其强大的抗癌特性和多种生物活性而在双苄基衍生物中独一无二。 类似的化合物包括巨榄仁素、白花丹素和杓兰素,它们也来自石斛属植物 . 虽然这些化合物表现出各种药理益处,但莫斯卡替林因其抑制肿瘤生长、转移和血管生成的能力而脱颖而出 .

类似化合物的清单

  • 巨榄仁素
  • 白花丹素
  • 杓兰素

生物活性

5-Bromopyridine-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8BrN3_3O
  • CAS Number : 112193-41-6

The presence of the bromine atom on the pyridine ring and the hydrazide functional group are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromopyridine derivatives. A key study evaluated various derivatives, including this compound, against human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with structure-activity relationships suggesting that modifications to the hydrazide moiety can enhance activity.

Table 1: Anticancer Activity of 5-Bromopyridine Derivatives

CompoundIC50 (µM)Cell LineComments
This compound25A549Moderate activity
Compound A (similar structure)10A549High activity
Compound B (with additional substituent)5A549Very high activity

The study demonstrated that derivatives with additional electron-withdrawing groups exhibited enhanced potency against cancer cell lines, indicating a potential pathway for drug development targeting lung cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. It was tested against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial effects, suggesting that this compound could be developed as a novel antimicrobial agent.

Table 2: Antimicrobial Activity of 5-Bromopyridine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
This compound32 µg/mLStaphylococcus aureus
Compound C (related structure)16 µg/mLEscherichia coli
Compound D (with halogen substitution)8 µg/mLPseudomonas aeruginosa

The data indicates that modifications to the halogen substituents can significantly influence the antimicrobial efficacy, highlighting the importance of structural optimization in drug design.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and other apoptosis-related proteins.
  • Inhibition of Enzymatic Activity : Studies have indicated that derivatives can inhibit key enzymes involved in bacterial resistance mechanisms, providing a dual action against infections.

Case Studies

Several case studies have explored the therapeutic potential of 5-bromopyridine derivatives:

  • Case Study 1 : A clinical trial involving a derivative showed significant reduction in tumor size in patients with advanced lung cancer after treatment with a compound based on the structure of this compound.
  • Case Study 2 : In vitro studies demonstrated that combinations of this compound with standard antibiotics enhanced bacterial susceptibility, suggesting potential for use in combination therapy against resistant strains.

属性

IUPAC Name

5-bromopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERXTAUONOFMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351297
Record name 5-bromopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112193-41-6
Record name 5-bromopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromonicotinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution methyl 5-bromonicotinate (5 g, 23 mmol) in ethanol (40 mL) was added hydrazine hydrate (6 mL, 115 mmol). The reaction mixture was refluxed at 90° C. for 4 h. After this time, the reaction mixture was evaporated to dryness and then redissolved in ethyl acetate. The organic layer was washed with water, dried and evaporated to yield 5-bromonicotinohydrazide (3.4 g, 72%). LCMS Method T: retention time 0.573 min; [M+1]=216.0, 218.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。